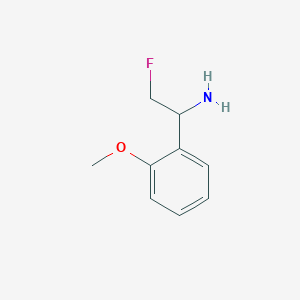

2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

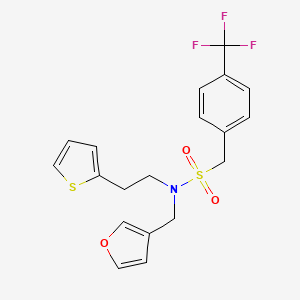

2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine is a compound of interest in the field of organic chemistry due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The compound contains a fluorine atom, which can significantly influence the biological activity of pharmaceuticals, and a methoxyphenyl group, which is a common moiety in many bioactive compounds.

Synthesis Analysis

The synthesis of related fluoroorganic compounds has been explored in various studies. For instance, the synthesis of 2-Fluoro-2-phenyl-1-aminoethane, a compound with a similar structure, was achieved starting from styrene, and its enantiomers were separated and characterized . Another study reported the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is structurally related to the compound of interest, using the Gewald synthesis technique starting from 1-(3-fluoro-4-methoxyphenyl)ethanone . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine has been determined using various spectroscopic techniques. For example, the crystal structure of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was elucidated and found to belong to the orthorhombic space group . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of fluoroorganic compounds, including those similar to 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine, has been studied extensively. For instance, the anodic methoxylation of N-(fluoroethyl)amines has been investigated, revealing that a methoxy group can be introduced regioselectively into the position alpha to the fluoromethyl group . This study demonstrates the potential for selective functionalization of fluoroorganic compounds, which could be applied to the synthesis and modification of 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroorganic compounds are influenced by the presence of the fluorine atom. For example, the specific rotation of the R enantiomer of 2-Fluoro-2-phenyl-1-aminoethane was determined, providing information about its chiroptical properties . Such properties are important for the development of chiral drugs and for understanding the interaction of these compounds with chiral biological molecules. The antimicrobial activity of novel Schiff bases derived from related compounds has also been evaluated, indicating the potential biological relevance of these molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine is a compound that may not be directly discussed in the literature; however, the synthesis and applications of related fluorinated compounds offer insight into potential research applications and methodologies that could apply to it as well. Fluorinated compounds are of significant interest in pharmaceuticals, agrochemicals, and material sciences due to their unique properties, such as increased stability, lipophilicity, and the ability to form specific interactions in biological systems.

Synthetic Methodologies

A practical synthesis method for related fluorinated compounds like 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing anti-inflammatory materials, demonstrates the importance of developing cost-effective and scalable synthetic routes. This particular synthesis involves a cross-coupling reaction and has been optimized to avoid the use of expensive and toxic reagents, showcasing the challenges and innovations in the synthesis of fluorinated molecules (Qiu et al., 2009).

Material Science Applications

The incorporation of fluorine atoms into polymers and other materials can significantly alter their properties. For example, amine-functionalized sorbents have shown promise in removing persistent pollutants from water. The presence of fluorine can enhance the sorption capacity and selectivity of these materials, indicating that 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine could find applications in environmental remediation technologies (Ateia et al., 2019).

Biomedical Applications

Drug Design and Pharmacology

Fluorinated compounds play a crucial role in drug development due to their ability to enhance drug properties, such as metabolic stability and binding affinity. The design and synthesis of dopamine D2 receptor ligands, which often include fluorinated aromatic moieties, highlight the significance of fluorine in developing treatments for neuropsychiatric disorders. The specific positioning of fluorine atoms can critically impact the biological activity and selectivity of these compounds, suggesting that 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine could be of interest in the design of novel pharmacological agents (Jůza et al., 2022).

Fluorescence Imaging and Sensors

The development of fluorescent materials for imaging and sensor applications is another area where fluorinated compounds are highly valuable. Fluorinated moieties can significantly impact the fluorescence properties of molecules, making them suitable for use in sensitive detection systems for biological and environmental applications. Studies on the emission properties of nitrogen-containing organic compounds, including those with fluorinated groups, have revealed potential applications in biomedical imaging and environmental monitoring, indicating a possible research avenue for 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine (Wang Shao-fei, 2011).

Safety and Hazards

The safety information for “2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

2-fluoro-1-(2-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMODPAAABCSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

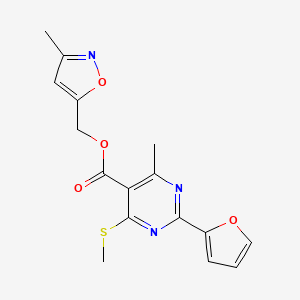

COC1=CC=CC=C1C(CF)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)

![1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2529671.png)